REACTION_CXSMILES
|
[BrH:1].[NH2:2][C:3]1[C:8]([CH2:9]O)=[CH:7][C:6]([Br:11])=[CH:5][N:4]=1>Br>[BrH:11].[NH2:2][C:3]1[C:8]([CH2:9][Br:1])=[CH:7][C:6]([Br:11])=[CH:5][N:4]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
289 g
|
Type
|
reactant
|
Smiles
|
Br.NC1=NC=C(C=C1CO)Br
|
Name
|
|
Quantity
|
2.9 L
|
Type
|
solvent
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 hrs
|
Duration
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12 h
|
Type
|
TEMPERATURE
|
Details
|
during heating
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
a crystalline precipitate formed
|
Type
|
FILTRATION
|
Details
|
This was filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Br.NC1=NC=C(C=C1CBr)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 305 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 172.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |